Efletirizine - 150756-35-7

Efletirizine

Catalog Number: EVT-267196
CAS Number: 150756-35-7
Molecular Formula: C21H24F2N2O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efletirizine, also known as Ucb-28754, is histamine H1 receptor antagonist potentially for the treatment of allergic rhinitis.
Synthesis Analysis

The synthesis of efletirizine can be approached through various methods, often involving modifications of cetirizine or hydroxyzine. One notable synthetic route involves the oxidation of hydroxyzine to form intermediates that can subsequently be converted into efletirizine. A two-step oxidation process is typically employed:

  1. First Step: Hydroxyzine is oxidized to an aldehyde using oxidizing agents such as TEMPO/NaClO or hydrogen peroxide in a solvent like ethyl acetate or methylene dichloride. The reaction temperature is maintained between -10°C and 30°C.
  2. Second Step: The aldehyde intermediate undergoes further oxidation to yield the carboxylic acid derivative, which can then be converted into efletirizine through additional chemical transformations involving specific reagents and controlled reaction conditions .

This method allows for the efficient production of efletirizine while ensuring high purity levels, as monitored by High-Performance Liquid Chromatography (HPLC).

Molecular Structure Analysis

Efletirizine has a complex molecular structure characterized by its ability to interact with histamine receptors and other biological targets. The molecular formula for efletirizine is C21H25ClN2O3SC_{21}H_{25}ClN_2O_3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.

Structural Characteristics:

  • Functional Groups: The compound contains various functional groups including amines, ethers, and a sulfonamide moiety, which contribute to its biological activity.
  • Stereochemistry: Efletirizine has specific stereochemical configurations that are crucial for its interaction with biological receptors, particularly the H1 receptor.

The structural configuration allows for effective binding within the receptor's active site, facilitating its antagonistic effects on histamine signaling pathways .

Chemical Reactions Analysis

Efletirizine undergoes several chemical reactions that are integral to its synthesis and functionality:

  • Oxidation Reactions: As mentioned in the synthesis section, efletirizine can be oxidized under specific conditions to modify its functional groups.
  • Hydrolysis: In aqueous environments, efletirizine may undergo hydrolysis, leading to the formation of its constituent parts.
  • Receptor Binding: The primary reaction of efletirizine in biological systems involves binding to the H1 receptor and inhibiting its activity, thereby blocking the effects of histamine.

These reactions are critical for both the synthetic pathways leading to efletirizine and its pharmacological actions in therapeutic applications .

Mechanism of Action

The mechanism of action of efletirizine primarily involves its role as a selective antagonist of the histamine H1 receptor. Upon binding to this receptor, efletirizine prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves leading to allergy symptoms.

Key Points:

  • Inhibition of 5-Lipoxygenase: Efletirizine also inhibits 5-lipoxygenase, an enzyme involved in leukotriene synthesis. This dual action enhances its effectiveness in managing allergic responses and inflammation.
  • Receptor Interaction: The compound's binding affinity for the H1 receptor is influenced by its structural features, allowing for effective competition against endogenous histamine .
Physical and Chemical Properties Analysis

Efletirizine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 404.95 g/mol.
  • Solubility: It shows varying solubility in different solvents; generally soluble in organic solvents like methylene chloride but less so in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how efletirizine behaves in both synthetic processes and biological systems .

Applications

Efletirizine is primarily used in clinical settings for:

  • Allergy Treatment: As a potent antihistamine, it is effective in alleviating symptoms associated with allergic rhinitis and urticaria.
  • Anti-inflammatory Applications: Its ability to inhibit 5-lipoxygenase makes it useful in treating inflammatory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
  • Topical Formulations: Efletirizine has been developed for use in topical formulations aimed at localized allergic reactions due to its favorable pharmacokinetic profile.

Research continues into expanding its applications based on its dual-action mechanism against both histamine receptors and inflammatory pathways .

Historical Context and Pharmacological Evolution

Development of Second-Generation Antihistamines: Cetirizine’s Emergence

The evolution of second-generation antihistamines began as a scientific response to the limitations of first-generation agents like diphenhydramine, which exhibited pronounced central nervous system (CNS) penetration due to their ability to cross the blood-brain barrier. Cetirizine emerged from the structural optimization of hydroxyzine, a first-generation antihistamine, through carboxylation—a modification that reduced lipophilicity and minimized CNS penetration. This redesign yielded a peripherally selective H₁-receptor antagonist with high affinity (Ki = 6 nM) and specificity for peripheral histamine receptors, effectively curtailing allergic symptoms without inducing significant sedation [1] [6]. Cetirizine’s pharmacological distinction lies in its anti-inflammatory properties beyond H₁ blockade: it suppresses eosinophil chemotaxis, inhibits vascular cell adhesion molecule-1 (VCAM-1) expression, and modulates NF-κB pathways, thereby reducing inflammatory cell recruitment in allergic conditions [1] [6]. By 1995, the FDA approved cetirizine for allergic rhinitis and chronic urticaria, cementing its status as a therapeutic cornerstone and setting a precedent for successors like fexofenadine and levocetirizine [1] [4].

Table 1: Key Pharmacological Properties of Cetirizine vs. First-Generation Antihistamines

PropertyCetirizineDiphenhydramine
H₁-Receptor Affinity (Ki)6 nM9.6–16 nM
CNS PenetrationLow (12.6% receptor occupancy at 10 mg)High (>50% occupancy)
Anti-Inflammatory EffectsVCAM-1 suppression, eosinophil inhibitionLimited
Protein Binding93–96%78–85%
Half-life8.3 hours8.5 hours

Patent History and Global Regulatory Milestones (1983–Present)

Cetirizine’s development trajectory is marked by strategic intellectual property and regulatory advancements. Patented in 1983 by UCB Pharma, it transitioned from prescription-only status (FDA approval: 1995) to over-the-counter (OTC) in the U.S. in 2007—a move that expanded global accessibility [1] [6]. This shift paralleled regulatory harmonization: the European Medicines Agency (EMA) endorsed cetirizine in 1990, followed by Japan in 1993. Post-2000, intravenous formulations (e.g., Quzyttir®) received FDA approval (2019) for acute urticaria, addressing clinical needs for rapid delivery in emergency settings [7]. Concurrently, levocetirizine, the active R-enantiomer of cetirizine, was patented in 2001, enhancing receptor specificity and reducing metabolic burden [5]. Efletirizine—UCB’s third-generation candidate currently in Phase III trials—builds on this legacy, leveraging cetirizine’s core structure with modifications to improve receptor kinetics and duration of action [5]. Global patent expirations (2007–2010) catalyzed generic production, reducing costs by 70–90% and facilitating inclusion in national essential drug lists, including India’s NLEM [3] [6].

Table 2: Regulatory Milestones for Cetirizine and Derivatives

YearEventRegion/Agency
1983Initial patent filed (UCB Pharma)Global
1995FDA approval (prescription)USA
2001Levocetirizine patent filedEurope/USA
2007OTC status grantedUSA
2019IV cetirizine (Quzyttir®) approvedUSA
2023+Efletirizine Phase III trialsGlobal

Role in WHO Essential Medicines List: Public Health Implications

Cetirizine’s inclusion in the WHO Model List of Essential Medicines (EML) underscores its public health value as a cost-effective therapeutic for allergic conditions affecting 10–30% of the global population [1] [6]. Its EML status, maintained since 2009, prioritizes accessibility in low-resource settings where allergic rhinitis and chronic urticaria contribute to significant productivity loss. Pharmacoeconomic analyses reveal that cetirizine’s generic availability reduced treatment costs to <$0.10 per tablet, enabling bulk procurement by agencies like UNICEF [3] [6]. Despite this, studies in India highlight prescribing inefficiencies: 31% of outpatient prescriptions for allergies used non-NLEM alternatives (e.g., levocetirizine), increasing costs by 200–400% without proven efficacy advantages [3]. Cetirizine’s EML endorsement reinforces evidence-based formulary decisions, compelling 137 countries to adopt it in national lists. For emerging agents like efletirizine, cetirizine’s precedent illustrates the pathway to essential medicine designation: demonstrable clinical superiority, safety in vulnerable populations, and cost-effectiveness [1] [6].

Properties

CAS Number

150756-35-7

Product Name

Efletirizine

IUPAC Name

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid

Molecular Formula

C21H24F2N2O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27)

InChI Key

BAWMMJAUVBLLEE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

2-(4-(bis(4-fluorophenyl)-methyl-1-piperazinyl)ethoxy)acetic acid
efletirizine

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.